[(Cyanocarbonyl)amino]methane
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Overview
Description
[(Cyanocarbonyl)amino]methane is an organic compound characterized by the presence of a cyanocarbonyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanocarbonyl)amino]methane typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
[(Cyanocarbonyl)amino]methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanocarbonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
[(Cyanocarbonyl)amino]methane has several applications in scientific research:
Mechanism of Action
The mechanism by which [(Cyanocarbonyl)amino]methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanocarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[(Cyanocarbonyl)amino]methane can be compared with other similar compounds, such as:
Aminomethane: A simpler amine with only one amino group.
N-Methylaminomethane: Contains a methyl group attached to the nitrogen atom.
N,N-Dimethylaminomethane: Features two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
1-cyano-N-methylformamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-5-3(6)2-4/h1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPFJOHCNTZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500280 |
Source
|
Record name | [(Cyanocarbonyl)amino]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39088-41-0 |
Source
|
Record name | [(Cyanocarbonyl)amino]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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